molecular formula C7H5ClN2O B11917439 5-Chloro-1H-indazol-6-OL

5-Chloro-1H-indazol-6-OL

Cat. No.: B11917439
M. Wt: 168.58 g/mol
InChI Key: XPYRZGAZFOETTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-indazol-6-OL is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-indazol-6-OL can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common method involves the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Another approach includes the condensation of o-fluorobenzaldehydes with hydrazine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-indazol-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

5-Chloro-1H-indazol-6-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown potential as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-indazol-6-OL involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes . The presence of the chlorine atom and hydroxyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indazole: Lacks the hydroxyl group at the 6th position, which may affect its biological activity and chemical reactivity.

    6-Hydroxy-1H-indazole: Lacks the chlorine atom at the 5th position, which can influence its pharmacological properties.

    1H-indazole: The parent compound without any substituents, serving as a reference for comparing the effects of different functional groups.

Uniqueness

5-Chloro-1H-indazol-6-OL is unique due to the presence of both the chlorine atom and hydroxyl group, which can synergistically enhance its biological activity and chemical reactivity. This dual substitution pattern can lead to distinct pharmacological profiles and potential therapeutic applications.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-1H-indazol-6-ol

InChI

InChI=1S/C7H5ClN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10)

InChI Key

XPYRZGAZFOETTF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.